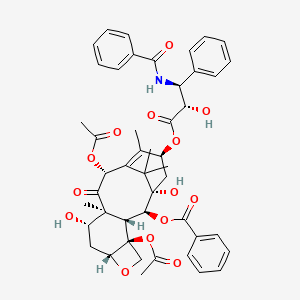
4-Fluoro-3-(2-fluorobenzylcarbamoyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-(2-fluorobenzylcarbamoyl)phenylboronic acid is a boronic acid derivative with the molecular formula C13H11BFNO3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(2-fluorobenzylcarbamoyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-(2-fluorobenzylcarbamoyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce a de-fluorinated product .
Applications De Recherche Scientifique
4-Fluoro-3-(2-fluorobenzylcarbamoyl)phenylboronic acid has several scientific research applications:
Mécanisme D'action
The mechanism by which 4-Fluoro-3-(2-fluorobenzylcarbamoyl)phenylboronic acid exerts its effects involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The pathways involved can vary depending on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 4-(3-Fluorophenylcarbamoyl)phenylboronic acid
- 4-(3-Fluorobenzyloxy)phenylboronic acid
- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
Uniqueness
4-Fluoro-3-(2-fluorobenzylcarbamoyl)phenylboronic acid is unique due to its specific substitution pattern and the presence of both fluorine and boronic acid functional groups. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications .
Propriétés
Formule moléculaire |
C14H12BF2NO3 |
|---|---|
Poids moléculaire |
291.06 g/mol |
Nom IUPAC |
[4-fluoro-3-[(2-fluorophenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H12BF2NO3/c16-12-4-2-1-3-9(12)8-18-14(19)11-7-10(15(20)21)5-6-13(11)17/h1-7,20-21H,8H2,(H,18,19) |
Clé InChI |
LHIJZZNKYSPABS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)F)C(=O)NCC2=CC=CC=C2F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B12655101.png)
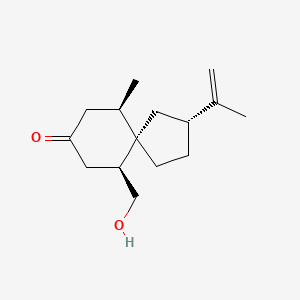
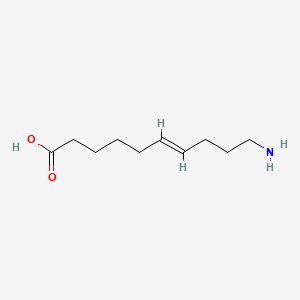
![7-methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B12655121.png)
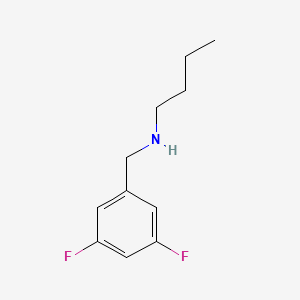
![1-[(4-Benzoylphenyl)methyl]pyridinium bromide](/img/structure/B12655126.png)
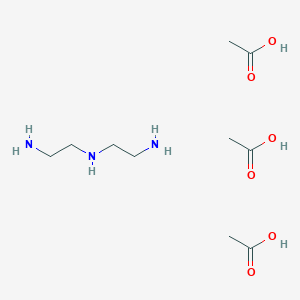

![O-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl] N-methylcarbamothioate](/img/structure/B12655136.png)
